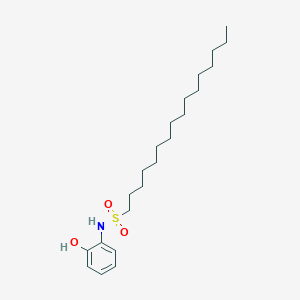
N-(2-Hydroxyphenyl)hexadecane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyphenyl)hexadecane-1-sulfonamide is a sulfonamide derivative known for its diverse biological activities. Sulfonamides have been widely studied due to their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyphenyl)hexadecane-1-sulfonamide typically involves the reaction of 2-hydroxyaniline with hexadecane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for sulfonamides often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyphenyl)hexadecane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-Hydroxyphenyl)hexadecane-1-sulfonamide involves the inhibition of key enzymes and pathways in microbial and cancer cells. It can inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis, thereby preventing cell proliferation . Additionally, it may interact with other molecular targets, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-Hydroxyphenyl)sulfamoyl]phenyl}acetamide
- N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide
Uniqueness
N-(2-Hydroxyphenyl)hexadecane-1-sulfonamide is unique due to its long alkyl chain, which can enhance its lipophilicity and membrane permeability. This property may improve its efficacy as a therapeutic agent compared to other sulfonamides with shorter alkyl chains .
Properties
CAS No. |
920527-05-5 |
|---|---|
Molecular Formula |
C22H39NO3S |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)hexadecane-1-sulfonamide |
InChI |
InChI=1S/C22H39NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-27(25,26)23-21-18-15-16-19-22(21)24/h15-16,18-19,23-24H,2-14,17,20H2,1H3 |
InChI Key |
IVLQZEOCGXLAKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















